molecular formula C8H4Cl2N4O B5212064 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one CAS No. 1945-76-2

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one

Cat. No.: B5212064
CAS No.: 1945-76-2
M. Wt: 243.05 g/mol
InChI Key: RIFBOVNFYVRSAD-UHFFFAOYSA-N
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Description

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is a heterocyclic compound featuring two pyridazine rings fused via a nitrogen-containing bridge. Its structure includes chlorine substituents at the 3- and 6'-positions, which confer distinct electronic and steric properties. Synthesis typically involves nucleophilic substitution reactions, as seen in related pyridazinones, where halogenated precursors react under basic conditions (e.g., anhydrous potassium carbonate in acetone) to introduce substituents .

Properties

IUPAC Name

6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBOVNFYVRSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290805
Record name NSC71102
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-76-2
Record name NSC71102
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC71102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product.

Industrial Production Methods: Industrial production of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent product quality and yield. The use of advanced purification techniques further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Properties

Research indicates that compounds similar to 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one can modulate potassium ion flux through voltage-dependent potassium channels. This modulation is crucial for treating numerous central and peripheral nervous system disorders such as:

  • Migraine
  • Parkinson's Disease
  • Alzheimer's Disease
  • Bipolar Disorder
  • Seizures and Epilepsy

A patent (US 2014/0323305) describes the utility of such heterocycles as neuroprotective agents to prevent conditions like stroke and neuronal degeneration by influencing potassium channels associated with these disorders .

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies show that similar derivatives exhibit inhibitory activity against various kinases involved in cancer progression. For instance, certain derivatives were found to inhibit DYRK1A and CLK1 kinases at micromolar concentrations, suggesting a pathway for developing new cancer therapies .

Agricultural Applications

1. Phytopathogenic Fungi Control

Another significant application of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is in agriculture, particularly in combating phytopathogenic fungi. Patents have outlined methods to use this compound and its derivatives to manage fungal diseases in crops, especially those resistant to traditional fungicides. These compounds can be applied to seeds or plants to enhance resistance against pathogens .

Summary of Research Findings

Application Area Details References
NeuroprotectionModulates potassium channels; potential treatment for neurological disorders
Anticancer ActivityInhibits kinases related to cancer; shows promising results against various cancer cell lines
Fungal ControlEffective against phytopathogenic fungi; enhances crop protection

Case Studies

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of similar compounds, it was found that they could significantly reduce neuronal cell death in models of Parkinson's disease by modulating ion channel activity. This suggests that 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one could be a candidate for further development in treating neurodegenerative diseases.

Case Study 2: Agricultural Application

A field trial using a derivative of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one demonstrated a marked reduction in fungal infection rates in crops treated with the compound compared to untreated controls. This highlights its potential as an effective fungicide in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of RNA polymerase, affecting transcription processes in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Compound Name Core Structure Key Substituents Applications/Notes
3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one Bipyridazinone Cl at 3- and 6'-positions Investigated for pesticidal potential; structural complexity may enhance bioactivity.
6-(3,5-Dichloro-4-methylphenyl)-3(2H)-pyridazinone (Diclomezine) Pyridazinone 3,5-Dichloro-4-methylphenyl group at C6 Commercial fungicide; disrupts cell wall synthesis in fungi .
Atrazine (6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine Cl at C6; isopropyl amine groups Herbicide; inhibits photosynthesis in plants .
Metribuzin (6-(1,1-Dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) Triazinone tert-Butyl and methylthio groups Herbicide; used in soybean and potato crops .

Key Structural and Functional Differences

In contrast, triazine (e.g., atrazine) and triazinone (e.g., metribuzin) derivatives feature six-membered rings with alternating nitrogen atoms, which are less sterically hindered and more amenable to soil mobility . Diclomezine shares a pyridazinone core but lacks fused rings, reducing its structural complexity compared to the bipyridazinone system.

Diclomezine’s dichlorophenyl group similarly contributes to lipophilicity and target binding . Atrazine and metribuzin rely on alkylamine and thioether substituents, respectively, to modulate solubility and environmental persistence .

Applications: Diclomezine is a proven fungicide, while atrazine and metribuzin are herbicides. The bipyridazinone derivative’s fused-ring system may offer broader or distinct bioactivity, though this requires validation.

Physicochemical Properties

  • Solubility: Bipyridazinones generally exhibit lower water solubility compared to triazines due to increased aromaticity and fused-ring systems. For example, atrazine’s solubility (33 mg/L) facilitates soil mobility, whereas the bipyridazinone’s hydrophobicity may limit environmental dispersion .
  • Stability: Chlorinated pyridazinones are typically stable under ambient conditions but may degrade under UV light or strong bases. Triazines, by contrast, are prone to hydrolysis in acidic environments .

Research Findings and Gaps

  • Synthetic Challenges: The synthesis of bipyridazinones requires precise control of reaction conditions (e.g., stoichiometry of halides and bases) to avoid side products, as demonstrated in the preparation of substituted pyridazinones .
  • Bioactivity Data: While diclomezine and triazine derivatives have well-documented mechanisms, the bipyridazinone’s mode of action remains speculative.

Biological Activity

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one features a bipyridazine core with two chlorine substituents at the 3 and 6 positions. Its molecular formula is C_8H_5Cl_2N_4O, and it possesses a molecular weight of 232.06 g/mol. The unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Properties

Research indicates that 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins. It has been reported to increase pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in cancer cells .
  • Case Study : A study focusing on human leukemia cells demonstrated that treatment with 7 μM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition) over 48 hours .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In experimental models of inflammation:

  • Cytokine Modulation : It significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Experimental Findings : In a murine model of colitis, administration of the compound resulted in reduced inflammatory markers and improved histopathological scores compared to control groups .

3. Antimicrobial Activity

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
  • Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with DNA synthesis .

Summary of Biological Activities

Activity TypeMechanism of ActionEvidence/Case Study
AnticancerInduces apoptosis via caspase activation70% inhibition in leukemia cells at 7 µM
Anti-inflammatoryReduces TNF-α and IL-6 levelsImproved colitis scores in murine models
AntimicrobialDisrupts cell membranes; inhibits DNA synthesisMICs of 15-30 µg/mL against bacteria

Q & A

Q. What are the critical factors in designing a synthesis protocol for 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?

  • Methodological Answer : Synthesis requires careful selection of starting materials (e.g., dichloropyridazine derivatives) and optimization of halogenation and cyclization steps. Functionalization at the 3- and 6'-positions often involves nucleophilic substitution under inert conditions. Microwave-assisted synthesis can enhance reaction efficiency and yield for pyridazine analogs . Purification typically employs preparative TLC or column chromatography, as demonstrated in pyridazinone derivative synthesis .

Q. How can spectroscopic techniques validate the structure of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., downfield shifts for carbonyl and chlorine-substituted carbons).
  • MS : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve structural ambiguities by comparing bond lengths and angles to similar compounds, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .
  • IR : Identify carbonyl stretching vibrations (~1700 cm1^{-1}).

Q. What purification strategies are effective for isolating 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one from reaction mixtures?

  • Methodological Answer :
  • Preparative TLC : Use petroleum ether/ethyl acetate (1:1) for high-resolution separation .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data.
  • Column Chromatography : Employ silica gel with gradient elution for scalable purification.

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the functionalization of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one?

  • Methodological Answer : Microwave irradiation reduces reaction times and improves regioselectivity in pyridazine systems. For example, 3,6-dichloropyridazine derivatives achieve >90% yield in 30 minutes under microwave conditions, compared to hours conventionally . Parameters to optimize:
  • Temperature (80–120°C)
  • Solvent (dioxane or DMF)
  • Catalyst (e.g., Pd for cross-coupling).

Q. What mechanistic insights explain the reactivity of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing carbonyl group at position 6 enhances electrophilicity at the 3- and 6'-chlorine sites. Kinetic studies using 15N^{15}N-labeling or DFT calculations can map transition states. Comparative studies with analogs (e.g., 3,6-dichloro-4-isopropylpyridazine) show faster substitution at the 3-position due to steric and electronic effects .

Q. How can researchers resolve contradictions in spectral data for 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HRMS, and X-ray data. For example, crystallography confirmed the planar structure of 3-fluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one, resolving NMR ambiguities .
  • Dynamic NMR : Probe conformational flexibility in solution.
  • Computational Modeling : Compare experimental and calculated spectra (e.g., using Gaussian).

Q. What strategies mitigate byproduct formation during the synthesis of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one derivatives?

  • Methodological Answer :
  • Temperature Control : Lower temperatures reduce dimerization.
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl).
  • Catalytic Optimization : Palladium catalysts minimize cross-coupling byproducts in pyridazine systems .

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